

#### N3-C2-NHS ester CAS number

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Compound of Interest

Compound Name: N3-C2-NHS ester

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An In-depth Technical Guide to N3-C2-NHS Ester

CAS Number: 850180-76-6

# **Executive Summary**

N3-C2-NHS ester (3-Azidopropanoate-N-hydroxysuccinimide ester) is a heterobifunctional, non-cleavable crosslinker extensively utilized by researchers in drug development, chemical biology, and proteomics.[1][2] Its chemical architecture features two key reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines, and a terminal azide (N3) group for bioorthogonal "click chemistry" reactions.[2][3] This dual functionality allows for the precise and stable linkage of biomolecules, making it a cornerstone reagent in the synthesis of Antibody-Drug Conjugates (ADCs) and other complex bioconjugates.[1][4] This guide provides a comprehensive overview of its chemical properties, mechanisms of action, experimental protocols, and core applications.

# **Chemical and Physical Properties**

The fundamental properties of **N3-C2-NHS ester** are summarized below. This data provides the necessary foundation for its application in experimental settings, including calculation of molar excess and solubility considerations.



Property	Value	Reference(s)
CAS Number	850180-76-6	[5][6]
Molecular Formula	C7H8N4O4	[3][6]
Molecular Weight	212.17 g/mol	[3][5][6]
IUPAC Name	(2,5-dioxopyrrolidin-1-yl) 3- azidopropanoate	[5][6]
Synonyms	3-Azidopropanoate-N- hydroxysuccinimide ester	[2][5]
Appearance	Colorless to off-white oil or liquid	[1][3][5]
Purity	≥98%	[5][7]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM)	[3][7]
Storage	Store pure form at -20°C for up to 3 years	[1]

#### **Mechanism of Action and Core Functionalities**

The utility of **N3-C2-NHS ester** is derived from its two distinct reactive ends, enabling a twostep sequential conjugation strategy.

## **Amine-Reactive NHS Ester Functionality**

The NHS ester is a highly efficient acylating agent that selectively reacts with primary aliphatic amines, such as the  $\varepsilon$ -amino group of lysine residues and the N-terminus of proteins and peptides.[8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated amine attacks the ester's carbonyl carbon. This forms a stable, effectively irreversible amide bond and releases N-hydroxysuccinimide as a benign byproduct.[9] This reaction is most efficient in aqueous buffers with a pH range of 7.2 to 8.5.[9][10]



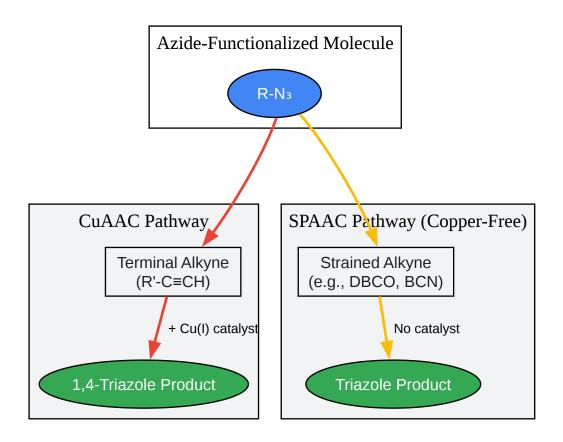
Fig. 1: NHS ester reaction with a primary amine.

# **Bioorthogonal Azide Functionality (Click Chemistry)**

The terminal azide group is exceptionally stable in biological milieu but highly reactive under specific "click chemistry" conditions. This allows for a second, highly selective conjugation step with a molecule bearing a complementary alkyne group.[1][11] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[11]

Two primary pathways are employed:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst. It is extremely efficient and high-yielding, forming a stable 1,4-disubstituted triazole linkage.[12][13][14]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for applications in living systems where copper toxicity is a concern.[15] This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), whose ring strain enables the cycloaddition to proceed rapidly without a catalyst.[1][14]





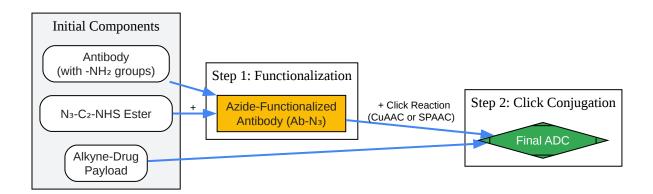
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Fig. 2: Click chemistry pathways for the azide group.

# Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

**N3-C2-NHS ester** is a quintessential linker for constructing ADCs. The process involves a logical two-stage workflow that first attaches the linker to the antibody and then "clicks" the cytotoxic payload onto the linker.

- Step 1 (Antibody Functionalization): The NHS ester end of the linker reacts with lysine residues on the antibody, covalently attaching the linker and presenting a reactive azide group on the antibody surface.
- Step 2 (Payload Conjugation): A cytotoxic drug, previously modified to contain a terminal alkyne or a strained alkyne (e.g., DBCO), is added. The azide on the antibody and the alkyne on the drug react via CuAAC or SPAAC to form the final, stable Antibody-Drug Conjugate.



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Fig. 3: Workflow for ADC synthesis using N3-C2-NHS ester.

# **Detailed Experimental Protocol: Protein Conjugation**



This section provides a generalized protocol for the conjugation of **N3-C2-NHS ester** to a primary amine-containing protein, such as an antibody. Optimization may be required depending on the specific protein.

### **Required Materials and Reagents**

- N3-C2-NHS ester
- Protein of interest (e.g., IgG antibody), free of amine-containing stabilizers like BSA.
- Anhydrous, amine-free DMSO or DMF
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH adjusted to 8.0-8.5.[8][16] (Note: PBS is a suitable alternative for pH-sensitive proteins, though the reaction may be slower at pH 7.4).[8]
- Purification: Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Column or equivalent).[8][17]
- Standard laboratory equipment (pipettes, vortexer, centrifuge, reaction tubes).

#### **Reagent Preparation**

- Protein Solution: Prepare the protein solution at a concentration of 5-20 mg/mL in the chosen Reaction Buffer.[8] Ensure the buffer is cold and free of any primary amines (e.g., Tris).
- Linker Solution: Immediately before initiating the reaction, dissolve the N3-C2-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[16] Vortex to ensure complete dissolution. Do not store the linker in solution, as the NHS ester is susceptible to hydrolysis.[10]

## **Conjugation Reaction**

- Calculate the required volume of the Linker Solution. A 5- to 20-fold molar excess of the NHS
  ester relative to the protein is a common starting point for optimization.
- Add the calculated volume of the Linker Solution to the protein solution while gently vortexing.



• Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8] Protect the reaction from light, especially if any components are light-sensitive.

#### **Purification of the Azide-Functionalized Protein**

- Following incubation, purify the conjugate from excess, unreacted N3-C2-NHS ester and the NHS byproduct using a desalting column.
- Equilibrate the column according to the manufacturer's instructions with the desired final buffer (e.g., PBS).
- Apply the reaction mixture to the column and centrifuge (for spin columns) or use gravity flow to elute the purified, high-molecular-weight conjugate. The smaller, unreacted linker molecules are retained in the column matrix.
- Collect the eluate containing the azide-functionalized protein.

#### **Characterization and Storage**

- Determine the final protein concentration (e.g., via Bradford or Nanodrop assay).[16]
- Optionally, determine the Degree of Labeling (DOL)—the average number of linker molecules per protein—using mass spectrometry or other appropriate analytical techniques.
- The purified azide-functionalized protein is now ready for the subsequent click chemistry reaction. For storage, follow standard protocols for the specific protein, typically at 4°C for short-term or ≤ -20°C for long-term storage.

#### Conclusion

**N3-C2-NHS** ester is a powerful and versatile chemical tool that bridges conventional amine-based bioconjugation with the precision and bioorthogonality of click chemistry. Its well-defined reactivity, stability, and central role in the construction of complex biomolecular structures like ADCs make it an indispensable reagent for researchers and scientists. The protocols and mechanisms detailed in this guide provide a robust framework for its successful application in advancing drug discovery and development.



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